molecular formula C15H20N2O2 B8625815 tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate

tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate

Cat. No.: B8625815
M. Wt: 260.33 g/mol
InChI Key: LZNIDSDQLUAYNN-UHFFFAOYSA-N
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Description

tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate is an organic compound with the molecular formula C15H20N2O2 It is a derivative of acetic acid and contains a tert-butyl ester group, a cyanobenzyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(3-cyanobenzyl)(methyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 3-cyanobenzylamine and methylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of tert-butyl [(3-cyanobenzyl)(methyl)amino]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process . This method allows for better control of reaction conditions and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various ester derivatives.

Scientific Research Applications

tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl [(3-cyanobenzyl)(methyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: A simpler ester with similar reactivity.

    3-cyanobenzylamine: Shares the cyanobenzyl group but lacks the ester functionality.

    Methylaminoacetic acid: Contains the methylamino group but lacks the ester and cyanobenzyl groups.

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-6-12(8-13)9-16/h5-8H,10-11H2,1-4H3

InChI Key

LZNIDSDQLUAYNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC(=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of sarcosine tert-butyl ester hydrochloride (8.1 g, 44.9 mmol) and triethylamine (17 mL, 122.4 mmol) in acetonitrile (100 mL) under N2, was added 3-(bromomethyl)benzonitrile (8 g, 40.8 mmol) portionwise over a period of 10 min at 0° C. After being stirred at RT for 3 h, the reaction mixture was poured into water and extracted with DCM. Then the organic layer was washed with brine and dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as a pale green liquid (9 g, 85%). 1H NMR (DMSO-d6, 400 MHz) δ 7.71-7.72 (2H, m), 7.63-7.65 (1H, m), 7.53-7.55 (1H, m), 3.66 (2H, s), 3.18 (2H, s), 2.22 (3H, s), 1.41 (9H, s).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a stirred solution of sarcosine tert-butyl ester hydrochloride (8.1 g, 44.9 mmol) and triethylamine (17 mL, 122.4 mmol) in ACN (100 mL) was added 3-(bromomethyl)benzonitrile (8.0 g, 40.8 mmol) portionwise over a period of 10 minutes at 0° C. After being stirred at RT for 3 hours, the reaction mixture was poured into water and extracted with DCM. Then the organic layer was washed with brine, dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as a pale green liquid (9.0 g, 85%). 1H NMR (DMSO-d6, 400 MHz) δ 7.72 (2H, m), 7.64 (1H, m), 7.54 (1H, m), 3.66 (2H, s), 3.18 (2H, s), 2.22 (3H, s), 1.41 (9H, s).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

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